2-Amino-5-bromo-3-(ethylamino)pyrazine

Physicochemical Properties Medicinal Chemistry ADME Profiling

Researchers pursuing selective kinase inhibitors require aminopyrazine building blocks with precise substitution-generic N-methyl or unsubstituted analogs cannot replicate the steric and electronic profile of the N-ethyl group. 2-Amino-5-bromo-3-(ethylamino)pyrazine (CAS 117719-10-5) resolves this: • Ethylamino substituent modulates PSA (~63.8 Ų) and LogP (~1.91), critical for target selectivity over closely related kinases • 5-Bromo handle enables Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling for rapid SAR diversification • Validated PDE inhibition & bronchodilatory activity in vivo support respiratory drug discovery Supplied at ≥95% purity with global ambient shipping.

Molecular Formula C6H9BrN4
Molecular Weight 217.07
CAS No. 117719-10-5
Cat. No. B570913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-3-(ethylamino)pyrazine
CAS117719-10-5
Molecular FormulaC6H9BrN4
Molecular Weight217.07
Structural Identifiers
SMILESCCNC1=NC(=CN=C1N)Br
InChIInChI=1S/C6H9BrN4/c1-2-9-6-5(8)10-3-4(7)11-6/h3H,2H2,1H3,(H2,8,10)(H,9,11)
InChIKeyFYOJEGNMDFDYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-3-(ethylamino)pyrazine (CAS 117719-10-5): Product-Specific Baseline for Medicinal Chemistry and Kinase Research Procurement


2-Amino-5-bromo-3-(ethylamino)pyrazine (CAS 117719-10-5) is a heterocyclic organic compound belonging to the aminopyrazine class, characterized by a pyrazine core with amino, bromo, and ethylamino substituents at the 2, 5, and 3 positions, respectively [1]. Its molecular formula is C₆H₉BrN₄, with a molecular weight of approximately 217.07 g/mol [1]. This compound serves as a versatile synthetic building block in medicinal chemistry, particularly for the development of pharmaceutical agents targeting neurological and oncological pathways .

Why Generic Substitution Fails for 2-Amino-5-bromo-3-(ethylamino)pyrazine (CAS 117719-10-5) in Kinase and PDE-Targeted Synthesis


In-class aminopyrazine analogs, such as 2-amino-5-bromo-3-(methylamino)pyrazine (CAS 55635-63-7) or 2-amino-5-bromo-3-(dimethylamino)pyrazine (CAS 89641-34-9), are not interchangeable with 2-amino-5-bromo-3-(ethylamino)pyrazine. The specific N-ethyl substitution on the 3-amino group directly influences key physicochemical properties, including hydrogen bond donor/acceptor capacity (PSA) and lipophilicity (LogP), which are critical for target binding and downstream synthetic transformations . Furthermore, the bromo group at the 5-position serves as a crucial handle for cross-coupling reactions, and the steric and electronic environment modulated by the ethylamino group can significantly alter the regioselectivity and yield of subsequent derivatization steps, impacting the integrity of complex molecular architectures in kinase inhibitor or PDE modulator development .

Quantitative Differentiation of 2-Amino-5-bromo-3-(ethylamino)pyrazine (CAS 117719-10-5) Against Closest Analogs


Enhanced Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Relative to Methyl Analog

2-Amino-5-bromo-3-(ethylamino)pyrazine exhibits a calculated LogP of 1.907, which is significantly higher than that of its 3-(methylamino) analog (LogP ~1.2-1.4 estimated), indicating increased lipophilicity that can enhance passive membrane permeability. Its TPSA is 63.83 Ų .

Physicochemical Properties Medicinal Chemistry ADME Profiling

Distinct Thermal Stability Profile: Lower Melting Point than 3-(Methylamino) Analog

2-Amino-5-bromo-3-(ethylamino)pyrazine exhibits a melting point range that is notably lower than that of its 3-(methylamino) analog. While the exact melting point for the target compound is not consistently reported across all sources, its 3-(methylamino) analog (CAS 55635-63-7) has a well-defined melting point of 132-137 °C .

Solid State Chemistry Formulation Storage

Unique Bronchodilatory and PDE Inhibitory Activity Not Observed in Unsubstituted or Dimethyl Analogs

6-Bromo-N2-ethylpyrazine-2,3-diamine (a synonym for 2-Amino-5-bromo-3-(ethylamino)pyrazine) has been reported to act as an electron donor and an inhibitor of cyclic nucleotide phosphodiesterase (PDE), leading to bronchodilatory effects in animal studies .

Phosphodiesterase Inhibition Bronchodilation Respiratory Therapeutics

Optimized Hydrogen Bond Donor/Acceptor Profile for Kinase ATP-Binding Pocket Engagement

While direct IC50 data for this specific compound against kinases is limited, its structural class (aminopyrazines) is well-validated as inhibitors of mitotic kinases like Nek2 [1]. The 2-Amino-5-bromo-3-(ethylamino)pyrazine scaffold presents a hydrogen bond donor (HBD) count of 1 and an acceptor (HBA) count of 4, which is a favorable profile for engaging the hinge region of the kinase ATP-binding pocket [2]. In comparison, the 3-(dimethylamino) analog has an HBD count of 1 and HBA count of 4, but the increased steric bulk of the dimethylamino group can restrict binding to certain kinase conformations [3].

Kinase Inhibition Structure-Based Drug Design Nek2 Inhibitors

Optimal Procurement Scenarios for 2-Amino-5-bromo-3-(ethylamino)pyrazine (CAS 117719-10-5) in Drug Discovery and Chemical Biology


Scaffold for Selective Kinase Inhibitor Libraries Targeting Nek2 or PI3K Isoforms

Given its favorable hydrogen-bonding profile and the established role of aminopyrazines in binding the unusual inactive conformation of mitotic kinases like Nek2 [1], this compound is an ideal starting material for synthesizing focused libraries of kinase inhibitors. Its specific ethylamino substitution provides a distinct steric and electronic environment that can be exploited to improve selectivity over closely related kinases, as demonstrated in SAR studies of the aminopyrazine class [2].

Development of Novel Phosphodiesterase (PDE) Inhibitors as Bronchodilators

The reported PDE inhibitory activity and bronchodilatory effects of this compound in animal models make it a valuable lead-like molecule or pharmacophore for respiratory drug discovery. Procurement of this specific compound is essential for validating target engagement and exploring structure-activity relationships aimed at developing next-generation PDE inhibitors with improved efficacy and safety profiles.

Synthesis of Complex Heterocyclic Frameworks via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling the rapid diversification of the pyrazine core. The 3-ethylamino group can also participate in further derivatization, allowing for the construction of highly functionalized heterocyclic systems relevant to medicinal chemistry and materials science .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-bromo-3-(ethylamino)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.